molecular formula C31H36N2O8 B12791543 Raunescine CAS No. 117-73-7

Raunescine

Cat. No.: B12791543
CAS No.: 117-73-7
M. Wt: 564.6 g/mol
InChI Key: UGMYHMZSPHJQHL-UTYXIPFNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Raunescine can be synthesized through a series of chemical reactions starting from yohimbineThe reaction conditions typically include the use of organic solvents like chloroform and methanol, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Rauwolfia species. The extraction process includes the use of solvents like methanol and chloroform to isolate the alkaloid from the plant material. The extracted compound is then purified through crystallization techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Raunescine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Raunescine has a wide range of applications in scientific research:

Mechanism of Action

Raunescine exerts its effects primarily through its interaction with neurotransmitter receptors in the brain. It is known to bind to adrenergic receptors, which play a crucial role in regulating blood pressure and other physiological functions. The binding of this compound to these receptors can modulate their activity, leading to various pharmacological effects .

Comparison with Similar Compounds

Properties

CAS No.

117-73-7

Molecular Formula

C31H36N2O8

Molecular Weight

564.6 g/mol

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-18-hydroxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C31H36N2O8/c1-37-24-11-16(12-25(38-2)29(24)39-3)30(35)41-23-13-17-15-33-10-9-19-18-7-5-6-8-21(18)32-27(19)22(33)14-20(17)26(28(23)34)31(36)40-4/h5-8,11-12,17,20,22-23,26,28,32,34H,9-10,13-15H2,1-4H3/t17-,20+,22-,23-,26+,28+/m1/s1

InChI Key

UGMYHMZSPHJQHL-UTYXIPFNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2O)C(=O)OC)NC6=CC=CC=C56

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2O)C(=O)OC)NC6=CC=CC=C56

Origin of Product

United States

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